Finasteride - 98319-26-7

Finasteride

Catalog Number: EVT-268111
CAS Number: 98319-26-7
Molecular Formula: C23H36N2O2
Molecular Weight: 372.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Finasteride, chemically known as (17β)-N-(1,1-Dimethylethyl)-3-oxo-4-azaandrost-1-ene-17-carboxamide, is a synthetic 4-azasteroid compound. [, ] It acts as a potent and specific inhibitor of steroid 5α-reductase, an enzyme crucial for the conversion of testosterone to dihydrotestosterone (DHT). [, , , ] This inhibition of DHT formation makes finasteride significant in scientific research, particularly in the context of androgen-dependent conditions. [, , ]

Future Directions
  • Isozyme-specific inhibitors: Developing inhibitors with higher selectivity for either type 1 or type 2 5α-reductase could offer more targeted therapies with potentially fewer side effects. []
  • Understanding long-term effects: More research is needed on the long-term impact of finasteride on various physiological systems, including its potential neurological effects. [, ]
  • Combination therapies: Investigating the efficacy of finasteride in combination with other therapeutic agents for treating androgen-dependent conditions holds promise for developing more effective treatment strategies. []

Dihydrotestosterone (DHT)

  • Relevance: Finasteride acts as a competitive and specific inhibitor of type 2 5α-reductase, effectively blocking the conversion of testosterone to DHT. [, ] By reducing DHT levels, finasteride helps to alleviate symptoms associated with BPH and AGA. [, ]

Testosterone

  • Relevance: Finasteride indirectly affects testosterone levels by inhibiting its conversion to DHT. [, ] While finasteride can lead to a slight decrease in serum DHT, it generally causes a slight increase in serum testosterone levels. [] This compensatory increase in testosterone levels is often not clinically significant in the treatment of AGA or BPH. [, ]

Allopregnanolone (ALLO)

  • Relevance: Finasteride, through its inhibition of 5α-reductase, can indirectly affect ALLO levels by reducing the conversion of progesterone to ALLO. [] One study using the Withdrawal Seizure-Prone (WSP) mice model found that finasteride pretreatment reduced ethanol withdrawal severity, potentially through modulation of ALLO levels. []

Progesterone

    Dutasteride

    • Relevance: Dutasteride and finasteride share a similar mechanism of action, both targeting 5α-reductase to reduce DHT levels. [] Dutasteride's dual inhibition of both 5α-reductase isoforms makes it more potent in suppressing DHT compared to finasteride. []

    Hesperidin

    • Relevance: One study investigated the protective effects of hesperidin against finasteride-induced testicular oxidative stress in rats. [] The study found that hesperidin co-administration ameliorated the negative effects of finasteride on sperm parameters and oxidative stress markers in the testes. []

    Prostaglandin E1 (PGE1)

    • Relevance: A study investigating the effects of finasteride on human sperm found that finasteride interfered with PGE1-induced Ca2+ signaling in sperm. [] Finasteride inhibited PGE1-induced penetration into viscous medium, suggesting a potential mechanism for finasteride's reported association with impaired male fertility. []

    Estradiol

    • Relevance: Some studies have reported increases in estradiol levels in men taking finasteride. [, ] While the clinical significance of these findings is not fully understood, elevated estradiol levels in men have been associated with certain health risks, including an increased risk of thrombosis. []

    5α-Androstane-3α,17β-diol

    • Relevance: One study examining the impact of finasteride on neuroactive steroid levels in men with persistent sexual side effects found decreased levels of 5α-androstane-3α,17β-diol in the plasma of these individuals. [] This suggests that finasteride, through its inhibition of 5α-reductase and subsequent reduction in DHT, might also influence levels of downstream metabolites like 5α-androstane-3α,17β-diol. []
    Source and Classification

    Finasteride was first approved for medical use in 1992 and is derived from steroidal compounds. It is classified under the category of pharmaceuticals, specifically as an androgen antagonist. The compound is often found in tablet form and is marketed under various brand names, including Proscar and Propecia.

    Synthesis Analysis

    The synthesis of finasteride involves several complex chemical reactions that can be categorized into multiple steps. A notable method for synthesizing finasteride includes the following key steps:

    1. Synthesis of 3-Carbonyl-4-Androstene-17β-Carboxylic Acid: This initial step involves the bromination of progesterone in dioxane with sodium hydroxide to yield the carboxylic acid.
    2. Formation of N-Tertiary-Butyl-3-Carbonyl-4-Androstene-17β-Carboxamide: This step entails the amidation process where the carboxylic acid is converted to an amide.
    3. Subsequent Reactions: The synthesis continues through various intermediates leading to the final product, finasteride, typically involving dehydrogenation and purification processes such as recrystallization .
    Molecular Structure Analysis

    Finasteride has a molecular formula of C23_{23}H36_{36}N2_2O2_2. The structure consists of a steroid backbone with specific functional groups that confer its biological activity. The compound features a carbonyl group and a nitrogen atom within its structure, which are critical for its interaction with the enzyme 5-alpha-reductase.

    Structural Data

    • Molecular Weight: 372.55 g/mol
    • Melting Point: Approximately 252–254 °C
    • Polymorphism: Finasteride exhibits different polymorphic forms (I, II, III), which can affect its solubility and stability. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and X-ray powder diffraction are used to distinguish these forms .
    Chemical Reactions Analysis

    The chemical reactions involved in the synthesis of finasteride include:

    1. Bromination: The introduction of bromine to progesterone facilitates the formation of key intermediates.
    2. Amidation: The conversion of carboxylic acids to amides is crucial for forming the final structure.
    3. Dehydrogenation: This reaction removes hydrogen atoms from intermediates to yield finasteride.
    4. Recrystallization: A purification step that enhances product purity by separating impurities based on solubility differences.

    These reactions are typically monitored using Thin Layer Chromatography (TLC) to ensure completion before proceeding to subsequent steps .

    Mechanism of Action

    Finasteride functions by specifically inhibiting the enzyme 5-alpha-reductase type II, which is responsible for converting testosterone into dihydrotestosterone. The mechanism can be summarized as follows:

    1. Inhibition: By binding to the active site of 5-alpha-reductase, finasteride prevents the conversion of testosterone into dihydrotestosterone.
    2. Reduction in Dihydrotestosterone Levels: This leads to decreased levels of dihydrotestosterone in tissues such as the prostate gland and scalp.
    3. Physiological Effects: In men with benign prostatic hyperplasia, reduced dihydrotestosterone levels result in decreased prostate size and improved urinary flow. In cases of androgenetic alopecia, it promotes hair regrowth by reversing miniaturization of hair follicles .
    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Finasteride typically appears as a white crystalline powder.
    • Solubility: It is soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

    Chemical Properties

    • Stability: Finasteride is stable under normal conditions but may degrade under extreme pH or temperature conditions.
    • Reactivity: The functional groups within finasteride make it reactive towards nucleophiles during synthetic processes.

    Relevant Data

    The purity and polymorphic forms can be characterized using various analytical techniques such as differential scanning calorimetry and solid-state nuclear magnetic resonance spectroscopy .

    Applications

    Finasteride has several scientific and medical applications:

    1. Benign Prostatic Hyperplasia Treatment: It is widely prescribed for managing symptoms associated with enlarged prostate glands.
    2. Androgenetic Alopecia Treatment: Used to treat male pattern baldness by promoting hair regrowth.
    3. Research Applications: Finasteride serves as a model compound in studies related to hormone regulation and drug development targeting androgen pathways.
    Molecular Pharmacology of 5α-Reductase Inhibition

    Enzyme Inhibition Mechanisms: Competitive vs. Irreversible Binding Dynamics

    Finasteride exerts its effects through a unique mechanism-based inhibition of steroid 5α-reductase (SRD5A), distinct from classical competitive inhibition. Unlike reversible inhibitors, finasteride acts as a suicide substrate: it enters the enzyme’s active site, where the catalytic machinery processes it into a reactive intermediate that forms a permanent covalent adduct with NADP⁺. This results in an NADP-dihydrofinasteride (NADP-DHF) complex that remains tightly bound to the enzyme [3] [4]. Mass spectrometry studies confirm that the adduct links the nicotinamide C-4 atom of NADP⁺ and the C-2 atom of finasteride, with a bond distance of ~1.5 Å [4]. The dissociation half-life of this complex exceeds 30 days, rendering the enzyme permanently inactive [4]. Kinetic analyses reveal second-order rate constants of 5.2 × 10⁵ M⁻¹ s⁻¹ for SRD5A2 inhibition, compared to 4 × 10³ M⁻¹ s⁻¹ for SRD5A1, explaining finasteride’s clinical efficacy despite its short plasma half-life [1].

    Table 1: Kinetic Parameters of Finasteride Inhibition

    Parameter5α-Reductase Type II5α-Reductase Type I
    Inhibition MechanismIrreversible (covalent adduct)Weakly competitive
    Rate Constant (M⁻¹ s⁻¹)5.2 × 10⁵4 × 10³
    IC₅₀ (nM)69360
    NADP-DHF Kᵢ (M)≤3 × 10⁻¹³Not applicable

    Data derived from [1] [4] [9]

    Isoenzyme Specificity: Differential Targeting of Type II/III vs. Type I 5α-Reductase

    The human 5α-reductase family comprises three isoenzymes (SRD5A1, SRD5A2, SRD5A3) with distinct tissue distributions and kinetic properties. Finasteride exhibits >50-fold selectivity for SRD5A2 and SRD5A3 over SRD5A1, attributable to structural variations in their substrate-binding pockets [2] [8]. SRD5A2, the dominant prostatic isoform, has a nanomolar affinity for testosterone (Kₘ ≈ 1–20 nM), while SRD5A1 operates in the micromolar range (Kₘ ≈ 1–5 μM) [5] [10]. This explains finasteride’s potent suppression of prostatic DHT (>90%) versus hepatic DHT (~70%) [2]. SRD5A3, though less characterized, shares structural homology with SRD5A2 and is inhibited at similar concentrations [8]. Tissue studies confirm finasteride reduces DHT by 88–94% in prostate (SRD5A2-dominated) versus 40–70% in skin (SRD5A1-dominated) [10].

    Table 2: Kinetic Properties of 5α-Reductase Isoenzymes

    IsoenzymeTestosterone KₘTissue DistributionFinasteride Sensitivity
    SRD5A11–5 μMLiver, skin, CNSLow (IC₅₀ = 360 nM)
    SRD5A21–20 nMProstate, genital skinHigh (IC₅₀ = 69 nM)
    SRD5A3UndeterminedPlacenta, brain, cancer cellsHigh (similar to SRD5A2)

    Data compiled from [5] [8] [10]

    Structural Determinants of Finasteride Binding to Steroid 5α-Reductase

    The crystal structure of human SRD5A2 (PDB: 7BW1) at 2.8 Å resolution reveals a 7-transmembrane (7-TM) topology with a hydrophobic catalytic cavity housing the NADP-DHF adduct [3] [4]. Key structural features governing finasteride binding include:

    • Catalytic Triad: Glu57, Tyr91, and Gln126 form hydrogen bonds with the C3-ketone of finasteride, positioning it for hydride transfer from NADPH [4]. Mutagenesis of Glu57 or Tyr91 abolishes >95% of enzymatic activity [4].
    • NADPH Coordination: Arg34, Arg170, and Asn192 create a hydrogen-bonding network securing NADPH’s nicotinamide ring [4]. The reduced cofactor donates a hydride ion to finasteride’s Δ¹,² double bond, triggering adduct formation.
    • Membrane Embedment: The enzyme’s N-terminus localizes to the endoplasmic reticulum lumen, while the C-terminus faces the cytosol, with TM helices creating a secluded active site inaccessible to bulk solvent [3] [8].
    • Disulfide Bond: Cys5 in the N-terminal loop bonds with Cys133 in loop 4, stabilizing the enzyme’s tertiary structure [4].

    Table 3: Key Structural Elements in SRD5A2-Finasteride Interaction

    Structural ElementRole in Finasteride BindingExperimental Evidence
    Glu57-Tyr91-Gln126 triadPositions finasteride’s C3-ketone for catalysisSite-directed mutagenesis [4]
    NADPH-binding residuesStabilizes cofactor; enables hydride transferCrystallography [3]
    Hydrophobic cavitySequesters steroid substrate from aqueous environmentMolecular dynamics [4]
    C5–C133 disulfide bondMaintains ER luminal orientation of active siteCysteine mutation studies [4]

    Molecular Docking Studies: Interaction with NADPH-Dependent Catalytic Sites

    Computational models elucidate finasteride’s preferential binding to SRD5A2 over SRD5A1. Docking simulations (e.g., using YASARA/AMBER) reveal:

    • Steroid Orientation: Finasteride’s A-ring lodges near NADPH, with the lactam N1 atom hydrogen-bonding to Tyr91’s phenolic oxygen (distance: 2.7 Å) [6]. In SRD5A1, steric clashes with Phe219 disrupt this interaction.
    • Hydride Transfer Distance: The β-carbon of finasteride’s unsaturated lactam lies 3.2 Å from NADPH’s C4 atom, enabling nucleophilic attack [6]. Compounds with distances >4.5 Å show negligible inhibition [6].
    • Cofactor Dependency: NADPH must bind before finasteride to induce the closed conformation required for adduct formation [6]. Redocking validation achieved RMSD <1.0 Å relative to crystallographic poses.
    • Inhibitor Design Insights: Pregnenolone derivatives with C17-carboxylate extensions exhibit enhanced affinity by forming salt bridges with Arg114 in SRD5A2’s steroid-binding pocket [6].

    Table 4: Molecular Docking Criteria for Effective SRD5A2 Inhibition

    ParameterOptimal ValueImpact on Inhibition
    Distance to NADPH hydride≤3.5 ÅEnables covalent adduct formation
    H-bond with Tyr91≤3.0 ÅStabilizes transition state
    Hydrophobic contacts≥5 residuesEnhances binding specificity
    Steric fit in cavityVolume occupancy >90%Prevents competitive displacement

    Data derived from computational studies [3] [6]

    Properties

    CAS Number

    98319-26-7

    Product Name

    Finasteride

    IUPAC Name

    (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide

    Molecular Formula

    C23H36N2O2

    Molecular Weight

    372.5 g/mol

    InChI

    InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1

    InChI Key

    DBEPLOCGEIEOCV-WSBQPABSSA-N

    SMILES

    CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C

    Solubility

    52.8 [ug/mL] (The mean of the results at pH 7.4)
    Slightly soluble
    Freely sol in chloroform, DMSO, ethanol, methanol, n-propanol; sparingly sol in propylene glycol, polyethylene glycol 400; very slightly sol in 0.1N hydrogen chloride, 0.1N sodium hydroxide, water.
    1.98e-03 g/L

    Synonyms

    Chibro Proscar
    Chibro-Proscar
    Eucoprost
    Finasteride
    MK 906
    MK-906
    MK906
    Propecia
    Propeshia
    Prosca

    Canonical SMILES

    CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C

    Isomeric SMILES

    C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(C=CC(=O)N4)C

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.